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Compound of Interest

Compound Name: DA-0157

Cat. No.: B15614108 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the preclinical data available for DA-
0157, a novel small-molecule inhibitor targeting epidermal growth factor receptor (EGFR) and

anaplastic lymphoma kinase (ALK) mutations in non-small cell lung cancer (NSCLC). The

information presented herein is compiled from publicly available scientific literature, focusing on

the efficacy of DA-0157 in overcoming resistance to third-generation EGFR inhibitors,

particularly the C797S mutation, as well as its activity against ALK rearrangements and

EGFR/ALK co-mutations.

Executive Summary
DA-0157 has demonstrated significant preclinical efficacy in both in vitro and in vivo models of

NSCLC harboring challenging resistance mutations. It shows potent inhibitory activity against

various EGFR C797S mutants and ALK rearrangements. In animal models, DA-0157 has been

shown to substantially inhibit tumor growth, indicating its potential as a promising therapeutic

agent for patient populations with limited treatment options. Currently, DA-0157 (also known as

DAJH-1050766) is advancing through Phase I/II clinical trials.[1]

In Vitro Efficacy
DA-0157 has exhibited potent in vitro activity against a range of NSCLC cell lines with various

EGFR mutations, ALK rearrangements, and EGFR/ALK co-mutations. The primary measure of

in vitro efficacy is the half-maximal inhibitory concentration (IC50), which indicates the
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concentration of a drug that is required for 50% inhibition of a specific biological or biochemical

function.

While the full dataset from the primary publication is not publicly available, the research

indicates significant inhibition of EGFR C797S mutants that are resistant to third-generation

EGFR inhibitors.

Table 1: Summary of In Vitro Efficacy of DA-0157 (Hypothetical Data Based on Published

Abstracts)

Cell Line / Target Relevant Mutations DA-0157 IC50 (nM)
Comparator IC50
(nM)

Ba/F3
EGFRDel19/T790M/C

797S
< 10 > 1000 (Osimertinib)

Ba/F3
EGFRL858R/T790M/

C797S
< 15 > 1000 (Osimertinib)

NCI-H3122 EML4-ALK < 5 25 (Crizotinib)

Co-mutation Model
EGFRmut + ALK

fusion
< 20 Not effective

Note: The IC50 values in this table are illustrative and based on the reported potent activity of

DA-0157. Actual values require access to the full publication.

In Vivo Efficacy
The in vivo antitumor activity of DA-0157 has been evaluated in various patient-derived

xenograft (PDX) and cell-derived xenograft (CDX) models. These studies are crucial for

assessing a drug's efficacy in a living organism. The key metric reported is Tumor Growth

Inhibition (TGI), which quantifies the reduction in tumor size in treated animals compared to a

control group.

DA-0157, administered orally, has demonstrated substantial and, in some cases, complete

tumor growth inhibition in multiple preclinical models.
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Table 2: In Vivo Efficacy of DA-0157 in Xenograft Models[1]

Model Type Model Name Key Mutations Dosage
Tumor Growth
Inhibition (TGI)

PDX
LD1-0025-

200717

EGFRDel19/T79

0M/C797S
40 mg/kg/d 98.3%

CDX
Ba/F3-EML-4-

ALK

EML4-ALK-

L1196M
40 mg/kg/d 125.2%

Dual-side CDX NCI-H1975
EGFRDel19/T79

0M/C797S
40 mg/kg/d 89.5%

Dual-side CDX NCI-H3122 EML4-ALK 40 mg/kg/d 113.9%

Experimental Protocols
Detailed experimental protocols are essential for the replication and validation of scientific

findings. The following are generalized protocols for the key experiments conducted to evaluate

the preclinical efficacy of DA-0157, based on standard methodologies in the field. The specific

parameters used in the DA-0157 studies would be detailed in the full scientific publication.

In Vitro Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
Cell Culture: Cancer cell lines harboring specific EGFR and/or ALK mutations are cultured in

appropriate media supplemented with fetal bovine serum and antibiotics.

Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to

adhere overnight.

Drug Treatment: A serial dilution of DA-0157 is prepared and added to the wells. Control

wells receive a vehicle (e.g., DMSO) at the same concentration as the highest drug

concentration.

Incubation: The plates are incubated for a specified period, typically 72 hours, at 37°C in a

humidified atmosphere with 5% CO2.

Viability Assessment: A viability reagent (e.g., MTT or CellTiter-Glo®) is added to each well.
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Data Acquisition: For MTT assays, the absorbance is read using a microplate reader after

solubilizing the formazan crystals. For CellTiter-Glo®, luminescence is measured.

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated

control. The IC50 values are determined by fitting the data to a dose-response curve.

In Vivo Xenograft Tumor Model
Animal Models: Immunocompromised mice (e.g., nude or NOD-SCID) are used to prevent

rejection of human tumor cells.

Tumor Implantation: For CDX models, a suspension of cultured human cancer cells is

injected subcutaneously into the flank of the mice. For PDX models, fragments of a patient's

tumor are surgically implanted.

Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size. The mice

are then randomized into control and treatment groups.

Drug Administration: DA-0157 is administered to the treatment group, typically via oral

gavage, at a specified dose and schedule. The control group receives the vehicle.

Tumor Measurement: Tumor dimensions are measured regularly (e.g., twice a week) using

calipers. Tumor volume is calculated using the formula: (Length x Width²) / 2.

Monitoring: Animal body weight and general health are monitored throughout the study.

Endpoint and Analysis: The study is terminated when tumors in the control group reach a

predetermined size or at a specified time point. The TGI is calculated as: [1 - (Mean tumor

volume of treated group at endpoint / Mean tumor volume of control group at endpoint)] x

100%.

Visualizations: Signaling Pathways and
Experimental Workflows
Signaling Pathway of EGFR and ALK in NSCLC and
Inhibition by DA-0157
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This diagram illustrates the simplified signaling cascades of EGFR and ALK, which are critical

drivers in certain types of non-small cell lung cancer. Activating mutations in EGFR or fusions in

ALK lead to constitutive activation of downstream pathways like RAS/MAPK and PI3K/AKT,

promoting cell proliferation and survival. The diagram also depicts how DA-0157 acts as an

inhibitor to block these aberrant signals.
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Caption: EGFR and ALK signaling pathways and the inhibitory action of DA-0157.
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Logical Relationship: DA-0157 Overcoming Drug
Resistance
This diagram illustrates the clinical challenge of acquired resistance to EGFR inhibitors and the

proposed role of DA-0157 in addressing this issue. It shows how initial treatment with first or

second-generation TKIs can be effective against primary EGFR mutations, but the emergence

of the T790M mutation leads to resistance. While third-generation inhibitors like osimertinib can

target T790M, subsequent C797S mutations cause further resistance, creating a significant

unmet medical need that DA-0157 aims to fill.
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Caption: Logical flow of acquired resistance to EGFR inhibitors and DA-0157's target profile.

Experimental Workflow for Preclinical Evaluation of DA-
0157
This diagram outlines the typical workflow for the preclinical assessment of a novel drug

candidate like DA-0157. The process begins with in vitro studies to determine the compound's

potency and selectivity against various cancer cell lines. Promising candidates then move into

in vivo studies using animal models to evaluate their anti-tumor efficacy, pharmacokinetics, and

safety. The data from these preclinical studies are crucial for making a " go/no-go " decision for

advancing the compound into clinical trials.
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Caption: Preclinical evaluation workflow for a novel oncology drug candidate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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